Ethoxy(pentafluoro)cyclotriphosphazene

Description

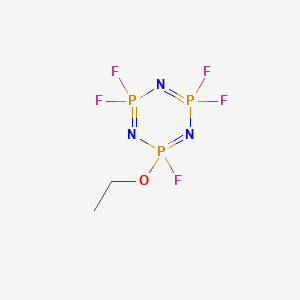

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTAIOOTRCAMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP1(=NP(=NP(=N1)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F5N3OP3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894015 | |

| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33027-66-6 | |

| Record name | 2-Ethoxy-2,4,4,6,6-pentafluoro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33027-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethoxy Pentafluoro Cyclotriphosphazene

Established Synthetic Routes to Cyclotriphosphazene (B1200923) Derivatives

Cyclotriphosphazenes are characterized by a six-membered ring of alternating phosphorus and nitrogen atoms. nih.gov The most common precursor for the synthesis of its derivatives is hexachlorocyclotriphosphazene (HCCP), which features six reactive phosphorus-chlorine bonds. nih.govmdpi.com These chlorine atoms can be readily replaced by a wide variety of nucleophiles, leading to a vast library of substituted cyclotriphosphazene compounds with diverse chemical and physical properties. mdpi.comwikipedia.org

The primary synthetic pathway is nucleophilic substitution, where the chlorine atoms on the P-N ring are displaced by nucleophilic reagents. nih.govwikipedia.org This process allows for the introduction of various functional groups. Depending on the reagent and reaction conditions, the substitution can be controlled to produce partially or fully substituted derivatives. tandfonline.com For instance, reactions with mono- and difunctional reagents are common. nih.gov The substitution pattern (geminal vs. non-geminal) is influenced by electronic and steric factors of the incoming nucleophile and any existing substituents on the ring. nih.govacs.org

Common nucleophiles used in the synthesis of cyclotriphosphazene derivatives include:

Alkoxides and Aryloxides: Reaction with alkoxides (e.g., NaOR) or phenoxides leads to the formation of alkoxy- or aryloxyphosphazenes. wikipedia.org

Amines: Primary and secondary amines react to yield aminophosphazenes. The substitution pattern can differ, with primary amines sometimes favoring geminal disubstitution and secondary amines predominantly resulting in non-geminal products. nih.govacs.org

Organometallic Reagents: Reagents like organolithium compounds can be used to form P-C bonds. dtic.mil

The synthesis of hexasubstituted cyclotriphosphazenes, where all six chlorine atoms are replaced, is a key strategy to create halogen-free compounds for applications like flame retardants. mdpi.com The versatility of HCCP as a starting material provides a platform for constructing a wide array of multi-functional materials. tandfonline.com

Specific Synthesis of Ethoxy(pentafluoro)cyclotriphosphazene via Nucleophilic Substitution Reactions

The synthesis of ethoxy(pentafluoro)cyclotriphosphazene (PFPN) is achieved through nucleophilic substitution reactions. acs.org While numerous methods exist, many face challenges for large-scale production, such as the use of expensive or hazardous reagents. acs.orgfigshare.comacs.org The primary approaches involve either direct substitution starting from hexachlorocyclotriphosphazene or a two-step process via a hexafluorinated intermediate.

One synthetic strategy involves a sequence starting with hexachlorocyclotriphosphazene (HCCP). In this approach, HCCP is first reacted with an ethoxide source, such as lithium ethoxide, to form an ethoxypentachloro cyclotriphosphazene intermediate. google.com This intermediate is then subjected to fluorination to replace the remaining five chlorine atoms with fluorine.

A patented method describes using lithium ethoxide for the initial alkylation step, which is noted to offer better control over the reaction compared to the more reactive sodium or potassium ethoxides, thereby reducing byproduct formation. google.com The subsequent fluorination of the ethoxypentachloro intermediate yields the crude ethoxy(pentafluoro)cyclotriphosphazene, which is then purified. google.com This method is presented as environmentally friendly, avoiding the use of highly toxic hydrogen fluoride (B91410) and generating recyclable lithium chloride as a byproduct. google.com

Another variation involves dissolving the isolated ethoxypentachlorocyclotriphosphazene crystals in a solvent like n-hexane or acetonitrile, followed by reaction with a fluorinating agent such as sodium fluoride. chemwhat.com Catalysts, like butylamine (B146782) formate (B1220265), can be employed to facilitate the reaction. chemwhat.com

| Starting Material | Reagents | Intermediate | Final Product | Reported Yield | Reference |

| Hexachlorocyclotriphosphazene | 1. Lithium Ethoxide 2. Fluorinating Agent | Ethoxy(pentachloro)cyclotriphosphazene | Ethoxy(pentafluoro)cyclotriphosphazene | 92.61% | google.com |

| Ethoxypentachlorocyclotriphosphazene | Sodium Fluoride, Butylamine Formate | N/A | Ethoxy(pentafluoro)cyclotriphosphazene | 99.6% | chemwhat.com |

A common and scalable method for synthesizing ethoxy(pentafluoro)cyclotriphosphazene involves two distinct chemical steps. acs.orgfigshare.com This process begins with the conversion of hexachlorocyclotriphosphazene to hexafluorocyclotriphosphazene (B96674), which then serves as the key intermediate for the final ethoxylation step. acs.orgacs.org This approach addresses the high cost associated with using hexafluorocyclotriphosphazene as a starting material directly. acs.org

The first step is the fluorination of hexachlorocyclotriphosphazene (HCCP) to produce hexafluorocyclotriphosphazene (HFCP). acs.orgfigshare.comacs.org This is a substitution reaction where all six chlorine atoms are replaced by fluorine atoms. Various fluorinating agents can be used, with sodium fluoride (NaF) and potassium fluoride (KF) being common choices to avoid hazardous reagents like anhydrous hydrogen fluoride. acs.org The reaction conditions, including the choice of fluorinating agent and solvent, are optimized to enhance reaction yield and safety. acs.org

In the second step, the hexafluorocyclotriphosphazene intermediate undergoes a nucleophilic substitution reaction to introduce a single ethoxy group. mdpi.comacs.org This is achieved by reacting HFCP with an ethoxylation reagent. acs.org While strong nucleophiles like sodium ethoxide (EtONa) or potassium ethoxide (EtOK) can be used, their high reactivity often leads to the formation of significant amounts of diethoxy impurities, complicating purification and reducing the yield of the desired mono-substituted product. acs.org To circumvent this, a milder approach using ethanol (B145695) in the presence of an acid-binding agent, such as sodium hydroxide (B78521) (NaOH), has been developed. acs.orgacs.org This method allows for a more controlled substitution, favoring the formation of ethoxy(pentafluoro)cyclotriphosphazene. acs.org

| Step | Reactants | Product | Key Features | Reference |

| 1. Fluorination | Hexachlorocyclotriphosphazene, Sodium Fluoride | Hexafluorocyclotriphosphazene | Conversion of chloro- to fluoro- intermediate. | acs.orgfigshare.comacs.org |

| 2. Ethoxylation | Hexafluorocyclotriphosphazene, Ethanol, Sodium Hydroxide | Ethoxy(pentafluoro)cyclotriphosphazene | Controlled mono-substitution to yield the final product. | acs.orgacs.org |

Significant research has focused on optimizing the synthesis of ethoxy(pentafluoro)cyclotriphosphazene to improve its purity and yield, particularly for large-scale industrial applications. acs.org

For the fluorination step in the two-step synthesis, optimization efforts have centered on the choice of the fluorinating agent. To enhance safety and yield, highly active potassium fluoride (KF) was explored as an alternative to the highly toxic anhydrous hydrogen fluoride. acs.org The reaction conditions, such as temperature and solvent, are also critical parameters that are adjusted to maximize the conversion of hexachlorocyclotriphosphazene to hexafluorocyclotriphosphazene. acs.org

In the ethoxylation step , a key challenge is to control the degree of substitution to prevent the formation of di- and poly-substituted byproducts. acs.org The use of strong nucleophiles like sodium ethoxide (EtONa) results in diethoxy impurities due to its extremely high nucleophilicity. acs.org To address this, an optimized process utilizes ethanol as the ethoxylation reagent with sodium hydroxide acting as an acid-binding agent. acs.orgacs.org This combination provides a more controlled reaction, significantly reducing the formation of impurities and thereby improving the quality and yield of the final product. acs.org

Further refinements described in patent literature for a direct substitution route focus on process simplification and waste reduction. google.com By using lithium ethoxide, the reaction is more controllable, and the ethoxy(pentachloro)cyclotriphosphazene intermediate can be fluorinated without a water-washing step, which eliminates wastewater generation. google.com The fluorination can be performed without a solvent, simplifying product purification. google.com These optimizations have led to a process with fewer side reactions, achieving a product yield of up to 92.61% and a purity of 99.9%. google.com

The table below summarizes the optimization strategies and their outcomes.

| Synthetic Step | Parameter Optimized | Strategy | Outcome | Reference |

| Fluorination | Fluorinating Agent | Use of potassium fluoride (KF) instead of anhydrous hydrogen fluoride. | Increased reaction yield and improved safety. | acs.org |

| Ethoxylation | Ethoxylation Reagent | Use of ethanol and sodium hydroxide instead of sodium ethoxide (EtONa). | Reduced formation of diethoxy impurities; improved product quality and yield. | acs.org |

| Overall Process | Reagents & Purification | Use of lithium ethoxide; elimination of water-washing and solvent in fluorination. | Better reaction control, no wastewater, simplified purification, yield up to 92.61%, purity up to 99.9%. | google.com |

Two-Step Synthesis Involving Hexafluorocyclotriphosphazene Intermediate

Scalability Considerations and Industrial Production Methods for Ethoxy(pentafluoro)cyclotriphosphazene

The transition from laboratory-scale synthesis to industrial production of ethoxy(pentafluoro)cyclotriphosphazene necessitates a focus on cost-effectiveness, efficiency, safety, and environmental impact. Several synthetic methodologies have been developed, with recent advancements aimed at overcoming the challenges associated with large-scale manufacturing. The primary routes for industrial synthesis begin with hexachlorocyclotriphosphazene (HCCP), a readily available and cost-effective precursor.

A prevalent and economically viable industrial approach is a two-step process. acs.orgacs.orgfigshare.com This method first involves the fluorination of hexachlorocyclotriphosphazene to yield hexafluorocyclotriphosphazene (HFCP). acs.orgacs.org Subsequently, a controlled ethoxylation of HFCP produces the final product. acs.orgacs.org This strategy is generally preferred over methods that use HFCP as the starting material, as the high cost of HFCP can be prohibitive for large-scale industrial applications. acs.org

One improved method involves the use of ethanol with an acid-binding agent like sodium hydroxide. acs.orgacs.org This approach offers better control over the reaction, leading to higher yields and better product quality. acs.orgacs.org An alternative strategy employs lithium ethoxide for the alkylation step. google.com Lithium ethoxide is less reactive than its sodium or potassium counterparts, which allows for a more controlled reaction process and minimizes the generation of byproducts. google.com This method also offers an environmental advantage, as the lithium chloride byproduct can be recycled. google.com A patented process utilizing this approach reports a high product yield of 92.61% and a purity of 99.9%, highlighting its suitability for industrial mass production. google.com This specific process also boasts features such as the absence of solid waste and wastewater, and it avoids the use of highly toxic hydrogen fluoride. google.com

The optimization of reaction solvents and catalysts is another critical aspect of industrial production. Different processes utilize various solvents, such as n-hexane or acetonitrile, and catalysts like butylamine formate to achieve high yields. chemwhat.com Some modern approaches even employ ionic liquids, which can simplify the purification process. chemwhat.com The final purification of ethoxy(pentafluoro)cyclotriphosphazene on an industrial scale is typically achieved through techniques like filtration and distillation under reduced pressure or rectification. google.comchemwhat.comgoogle.com

The following tables summarize and compare different industrial production methodologies based on reported research and patent literature.

Table 1: Comparison of Industrial Synthetic Routes for Ethoxy(pentafluoro)cyclotriphosphazene

| Route | Starting Material | Key Intermediates | Key Reagents | Advantages | Challenges |

| Route A | Hexachlorocyclotriphosphazene | Hexafluorocyclotriphosphazene | Sodium Fluoride, Ethanol, Sodium Hydroxide | Low-cost starting material, environmentally friendly, good yield (76% overall). acs.orgacs.org | Two-step process requires careful control of both fluorination and ethoxylation steps. |

| Route B | Hexachlorocyclotriphosphazene | Ethoxy(pentachloro)cyclotriphosphazene | Lithium Ethoxide, Fluorinating Agent | High yield (92.61%) and purity (99.9%), better reaction control, recyclable byproduct (LiCl), no wastewater. google.com | Requires handling of organolithium reagents. |

| Route C | Ethoxy(pentachloro)cyclotriphosphazene | None | Sodium Fluoride, Butylamine Formate (catalyst) | High yield (99.6%) in the fluorination step. chemwhat.com | The precursor, ethoxy(pentachloro)cyclotriphosphazene, must be synthesized first. |

| Route D | Hexafluorocyclotriphosphazene | None | Ethanol, Catalyst, Acid-binding agent | Direct route to the final product from the fluoro-precursor. google.com | High cost of the starting material, hexafluorocyclotriphosphazene, is a major drawback for industrial scale. acs.org |

Table 2: Detailed Research Findings on Synthetic Methodologies

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | Ethoxypentachlorocyclotriphosphazene | Hexachlorocyclotriphosphazene | Hexachlorocyclotriphosphazene |

| Key Reagents | Sodium Fluoride, n-butylammonium methanoate | Sodium Fluoride, Ethanol, Sodium Hydroxide | Lithium Ethoxide, Organic Solvent, Fluorinating Agent |

| Solvent | n-hexane | Not specified in detail | Organic Solvent (for ethoxylation), Solvent-free (for fluorination) |

| Temperature | 150°C | Not specified in detail | Not specified in detail |

| Reaction Time | 20 hours | Not specified in detail | Not specified in detail |

| Reported Yield | 99.6% | 76% (overall) | 92.61% |

| Reported Purity | Not specified | "Good quality" | 99.9% |

| Reference | chemwhat.com | acs.orgacs.org | google.com |

Advanced Spectroscopic and Structural Characterization of Ethoxy Pentafluoro Cyclotriphosphazene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ethoxy(pentafluoro)cyclotriphosphazene, providing unambiguous evidence for its molecular structure and the specific arrangement of its substituents. Through ¹H, ¹³C, and ³¹P NMR, a complete picture of the molecule's framework is achieved.

The ¹H NMR spectrum of Ethoxy(pentafluoro)cyclotriphosphazene is characterized by signals corresponding solely to the ethoxy (-OCH₂CH₃) group, as it is the only proton-bearing moiety in the molecule. The spectrum typically displays a quartet and a triplet, arising from the spin-spin coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

The methylene protons, being adjacent to the electron-withdrawing oxygen atom, are deshielded and appear further downfield. They are split into a quartet by the three neighboring methyl protons. The methyl protons are located further upfield and are split into a triplet by the two adjacent methylene protons.

Table 1: Hypothetical ¹H NMR Data for Ethoxy(pentafluoro)cyclotriphosphazene

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -OCH₂ CH₃ | ~4.3 | Quartet | ~7.1 |

This characteristic pattern provides clear evidence for the presence and integrity of the ethoxy group attached to the phosphazene ring.

Complementing the proton NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the ethoxy substituent. The spectrum shows two distinct signals corresponding to the two non-equivalent carbon atoms of the ethoxy group.

The methylene carbon (-C H₂-), directly bonded to the oxygen atom, is more deshielded and thus resonates at a lower field compared to the methyl carbon (-C H₃). The precise chemical shifts can be influenced by the solvent and the electronic environment imposed by the pentafluorocyclotriphosphazene ring.

Table 2: Hypothetical ¹³C NMR Data for Ethoxy(pentafluoro)cyclotriphosphazene

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| -OC H₂CH₃ | ~65 |

³¹P NMR spectroscopy is arguably the most powerful technique for characterizing cyclophosphazene derivatives. It directly probes the phosphorus atoms in the ring, providing crucial information about their chemical environment and confirming the substitution pattern.

In Ethoxy(pentafluoro)cyclotriphosphazene, there are two distinct phosphorus environments:

One phosphorus atom is bonded to the ethoxy group and one fluorine atom (-P(OEt)F-).

Two phosphorus atoms are each bonded to two fluorine atoms (-P(F)₂-).

Consequently, the ³¹P NMR spectrum is expected to show two signals with an integration ratio of 1:2. The signal for the substituted phosphorus atom (-P(OEt)F-) typically appears as a triplet due to coupling with the two equivalent phosphorus atoms of the -P(F)₂- groups. Conversely, the signal for the two equivalent -P(F)₂- phosphorus atoms appears as a doublet due to coupling with the single -P(OEt)F- phosphorus atom. Further splitting of these signals will occur due to coupling with fluorine atoms (¹J(P-F) and ³J(P-F)), resulting in a complex but interpretable spectrum that confirms the non-geminal substitution pattern.

Table 3: Hypothetical ³¹P NMR Data for Ethoxy(pentafluoro)cyclotriphosphazene

| Phosphorus Atom | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| P (OEt)F | ~15-20 | Triplet of doublets |

| P (F)₂ | ~10-15 | Doublet of triplets |

This distinct splitting pattern provides definitive proof that a single ethoxy group has replaced one fluorine atom on one phosphorus center.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, offers valuable insights into the functional groups and bonding within the Ethoxy(pentafluoro)cyclotriphosphazene molecule. The spectra are characterized by strong absorptions corresponding to the vibrations of the phosphazene ring and the attached functional groups.

Key vibrational modes observed include:

P-N Ring Vibrations: The cyclic P-N backbone gives rise to strong, characteristic stretching vibrations, typically observed in the 1200-1300 cm⁻¹ region. figshare.com

P-F Vibrations: The phosphorus-fluorine bonds produce strong absorption bands, usually found in the 800-950 cm⁻¹ range.

P-O-C Vibrations: The stretching of the P-O-C linkage from the ethoxy group results in absorptions around 950-1050 cm⁻¹.

C-H Vibrations: The stretching and bending modes of the C-H bonds in the ethyl group are observed around 2850-3000 cm⁻¹ and 1375-1475 cm⁻¹, respectively.

Table 4: Expected Vibrational Frequencies for Ethoxy(pentafluoro)cyclotriphosphazene

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| P=N/P-N | Ring Stretch | ~1200 - 1300 |

| P-O-C | Asymmetric Stretch | ~950 - 1050 |

| P-F | Stretch | ~800 - 950 |

| C-H (sp³) | Stretch | ~2850 - 3000 |

These vibrational signatures collectively confirm the presence of all constituent parts of the molecule.

Mass Spectrometry Techniques, including MALDI-TOF

Mass spectrometry is employed to confirm the molecular weight and elemental composition of Ethoxy(pentafluoro)cyclotriphosphazene. The molecular formula C₂H₅F₅N₃OP₃ corresponds to a monoisotopic mass of approximately 274.96 Da. figshare.com

In techniques like gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of approximately 275. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental formula with high precision.

Fragmentation of the molecular ion can also provide structural information. Common fragmentation pathways for cyclophosphazenes may involve the loss of substituents or cleavage of the phosphazene ring itself. For the ethoxy derivative, potential fragmentation could include the loss of the ethyl group (•C₂H₅, 29 Da) or the ethoxy group (•OC₂H₅, 45 Da).

Elemental Analysis (CHN) for Stoichiometric Validation

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in the compound, serving as a fundamental check of its purity and stoichiometry. The theoretical percentages are calculated from the molecular formula, C₂H₅F₅N₃OP₃ (Molecular Weight: 274.99 g/mol ).

Table 5: Elemental Analysis Data for Ethoxy(pentafluoro)cyclotriphosphazene

| Element | Theoretical % |

|---|---|

| Carbon (C) | 8.73 |

| Hydrogen (H) | 1.83 |

For a synthesized sample to be considered pure, the experimentally determined percentages for C, H, and N must closely match these theoretical values, typically within a margin of ±0.4%. This analysis validates that the empirical formula of the synthesized compound is consistent with its proposed structure.

X-ray Diffraction (XRD) and Crystallography for Molecular and Crystal Structures

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov These methods provide fundamental information about a molecule's structure, including bond lengths, bond angles, and intermolecular interactions, which collectively determine the material's physical and chemical properties. nih.govmdpi.com

For a compound like Ethoxy(pentafluoro)cyclotriphosphazene, an XRD analysis would be instrumental in confirming the geometry of the phosphazene ring and the spatial orientation of its substituents. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern allows for the calculation of electron density maps, from which the atomic positions can be determined with high precision.

A crystallographic study of Ethoxy(pentafluoro)cyclotriphosphazene would yield critical data, such as:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The description of the symmetry elements present in the crystal structure.

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., P-N, P-F, P-O, O-C) and the angles between bonds, confirming the geometry of the cyclotriphosphazene (B1200923) ring and its substituents.

Intermolecular Interactions: Identification of how individual molecules pack together in the solid state, including van der Waals forces or other non-covalent interactions.

While the principles of X-ray crystallography are well-established for structural determination, specific published crystallographic data, including unit cell parameters and detailed structural coordinates for Ethoxy(pentafluoro)cyclotriphosphazene, are not prominently available in the reviewed scientific literature. However, research on related cyclotriphosphazene derivatives demonstrates the power of this technique in confirming their complex molecular structures. rsc.org

Surface and Morphological Characterization Methods

The utility of Ethoxy(pentafluoro)cyclotriphosphazene, particularly as an electrolyte additive in energy storage devices, is intrinsically linked to its behavior at interfaces. acs.orgresearchgate.net Surface and morphological characterization methods are therefore essential for understanding how it modifies electrode surfaces to enhance battery performance and safety. These techniques primarily analyze the solid electrolyte interphase (SEI)—a protective layer that forms on the electrode surface due to the decomposition of electrolyte components, including additives like Ethoxy(pentafluoro)cyclotriphosphazene. ethz.chrsc.org

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of materials at high magnification. rsc.org In the context of Ethoxy(pentafluoro)cyclotriphosphazene, SEM is not used to view the molecule itself but to observe its effect on the morphology of battery electrodes after electrochemical cycling. researchgate.netresearchgate.net

Research findings consistently show that the presence of Ethoxy(pentafluoro)cyclotriphosphazene in an electrolyte leads to the formation of a more uniform, stable, and dense SEI layer on the anode surface compared to electrolytes without the additive. researchgate.netrsc.org For instance, on lithium metal anodes, the additive helps to suppress the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. rsc.org SEM images of anodes cycled with the additive reveal a smoother surface, whereas those cycled without it show porous, cracked, or dendritic morphologies. rsc.orgresearchgate.net Similarly, analysis of SiOx-graphite anodes shows that the additive contributes to a thinner and more stable SEI, which helps maintain the structural integrity of the electrode during repeated charge-discharge cycles. ethz.ch

Table 1: Summary of SEM Findings on Electrode Morphology with Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) Additive

| Electrode Type | Electrolyte System | Morphological Observation with PFPN Additive | Morphological Observation without PFPN Additive | Reference |

| Lithium Metal Anode | Ether-based electrolyte | Smooth and dense lithium deposition; suppression of dendrite formation. | Porous, uneven, and dendritic lithium deposition. | rsc.org |

| SiOx-Graphite Anode | Carbonate-based electrolyte | Formation of a thinner, more uniform, and stable SEI layer. The gap between particles is well-maintained. | Thicker, rougher SEI layer with more noticeable cracks and degradation. | ethz.chresearchgate.net |

| Graphite (Gr) Anode | Carbonate-based electrolyte | Electrode morphology remains largely unchanged and stable after cycling. | Similar morphology, but with potential for more side reactions over extended cycling. | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often integrated with SEM to provide elemental analysis of a sample. pk.edu.pl It works by detecting the characteristic X-rays emitted from a material when it is bombarded by the SEM's electron beam. pk.edu.pl Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present in the analyzed area.

When studying the effects of Ethoxy(pentafluoro)cyclotriphosphazene, EDX is used to map the elemental distribution on the surface of the electrodes after cycling. ethz.ch This analysis confirms that the components of the additive are incorporated into the SEI layer. acs.org For example, EDX analysis of an anode surface reveals the presence of phosphorus (P), nitrogen (N), fluorine (F), and oxygen (O), which are the constituent elements of Ethoxy(pentafluoro)cyclotriphosphazene. This provides direct evidence that the additive decomposes and participates in the formation of the protective surface film. acs.orgethz.ch

Table 2: Elements Detected by EDX/EDS in the SEI Layer Formed from Ethoxy(pentafluoro)cyclotriphosphazene

| Element | Chemical Symbol | Source | Significance |

| Phosphorus | P | Ethoxy(pentafluoro)cyclotriphosphazene | Confirms participation of the phosphazene ring in SEI formation. |

| Nitrogen | N | Ethoxy(pentafluoro)cyclotriphosphazene | Confirms participation of the phosphazene ring in SEI formation. |

| Fluorine | F | Ethoxy(pentafluoro)cyclotriphosphazene, LiPF6 salt | Indicates formation of fluoride-containing species (e.g., LiF), known to enhance SEI stability. |

| Oxygen | O | Ethoxy(pentafluoro)cyclotriphosphazene, electrolyte solvents | Present in both the additive and solvents, contributes to various SEI components. |

| Carbon | C | Electrolyte solvents, electrode material | A primary component of the SEI, originating mainly from solvent decomposition. |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, crucially, the chemical bonding states of the elements within the top few nanometers of a material's surface. researchgate.net XPS analysis of the SEI layer provides detailed insight into the decomposition products of Ethoxy(pentafluoro)cyclotriphosphazene and how they contribute to the protective film.

Studies utilizing XPS have shown that the SEI formed in the presence of this additive is rich in inorganic components derived from its decomposition. ethz.chrsc.org Analysis of the P 2p and N 1s spectra confirms the presence of P-N containing compounds on the electrode surface. ethz.chresearchgate.net Furthermore, the F 1s spectrum often shows a strong peak corresponding to lithium fluoride (B91410) (LiF), which is known to create a robust and stable SEI that enhances ion transport while blocking electron transfer, thereby preventing further electrolyte degradation. ethz.ch The decomposition of Ethoxy(pentafluoro)cyclotriphosphazene on the anode surface leads to an SEI that is richer in these beneficial inorganic species compared to the organic-rich SEI formed from standard carbonate electrolytes alone. ethz.ch

Table 3: Key Chemical Species Identified by XPS in the SEI Layer from Ethoxy(pentafluoro)cyclotriphosphazene Decomposition

| XPS Spectrum | Detected Species / Bonds | Significance | Reference |

| F 1s | LiF (Lithium Fluoride) | Forms a stable, ionically conductive, and electronically insulating layer that protects the anode. | ethz.chrsc.org |

| P 2p | =P-N- containing compounds, Phosphates (P-O) | Confirms the incorporation of phosphazene decomposition products into the SEI. | ethz.chresearchgate.net |

| N 1s | P-N bonds | Provides direct evidence of the phosphazene structure's contribution to the SEI composition. | rsc.orgresearchgate.net |

| C 1s / O 1s | Li2CO3, R-OCO2Li (Lithium alkyl carbonates) | Typical organic SEI components from solvent decomposition; their relative concentration is often reduced in the presence of the additive. | ethz.chrsc.org |

Reactivity and Mechanistic Investigations of Ethoxy Pentafluoro Cyclotriphosphazene

General Reactivity of Cyclotriphosphazene (B1200923) Rings with Nucleophiles

The cyclotriphosphazene core, a robust inorganic heterocyclic ring composed of alternating phosphorus and nitrogen atoms, is characterized by its highly reactive phosphorus-halogen bonds. nih.gov This reactivity allows for a wide range of nucleophilic substitution reactions, making cyclotriphosphazenes versatile scaffolds for creating diverse functional materials. nih.govtandfonline.com The substitution of halogen atoms, typically chlorine or fluorine, can be achieved with a variety of monofunctional and polyfunctional nucleophilic reagents, including those containing hydroxyl and primary or secondary amino groups. tandfonline.com

The specific pathway of these substitution reactions is governed by a combination of electronic, steric, and mechanistic factors. nih.gov Two primary substitution patterns are observed: geminal and non-geminal. The geminal pathway, where two substituents attach to the same phosphorus atom, is often associated with a dissociative S(_N)1-type mechanism involving a rate-determining ionization step. nih.gov In contrast, the non-geminal pathway, where substituents add to different phosphorus atoms, is typically attributed to an associative S(_N)2 mechanism. nih.gov

The nature of the nucleophile and any existing substituents on the phosphazene ring plays a crucial role in directing the outcome of the reaction. For instance, primary amines may favor geminal disubstitution, whereas secondary amines predominantly yield non-geminal products. nih.govnih.gov Furthermore, the presence of electron-donating groups on the ring tends to decrease the positive charge on the phosphorus centers, promoting non-geminal substitution pathways. nih.gov It is also possible to control the reaction to achieve selective substitution, differentiating the reactivity of one phosphorus-halogen bond from the others to create asymmetrically substituted derivatives. nih.gov

| Nucleophile Type | Predominant Substitution Pathway | Mechanistic Influence |

| Primary Amines | Geminal | Can be influenced by steric or polar factors, often proceeding via an S(_N)1-like mechanism. nih.gov |

| Secondary Amines | Non-geminal | Generally follows an associative S(_N)2 pathway. nih.govnih.gov |

| Monofunctional Alcohols | Non-geminal | Favored when electron-donating groups are present on the ring. nih.gov |

| Difunctional Reagents | Spiro, Ansa, Bridging | Can lead to complex structures depending on the reagent's geometry and reaction conditions. tandfonline.com |

Specific Reaction Pathways and Mechanisms for Ethoxy(pentafluoro)cyclotriphosphazene

Ethoxy(pentafluoro)cyclotriphosphazene, commonly abbreviated as PFPN or EtPFPN, is synthesized through the nucleophilic substitution of a fluorine atom on a hexafluorocyclotriphosphazene (B96674) (N(_3)P(_3)F(_6)) ring with an ethoxy group. Scalable synthetic routes have been developed that prioritize safety and yield by first fluorinating hexachlorocyclotriphosphazene (N(_3)P(_3)Cl(_6)) to produce the hexafluoro (B1673141) intermediate, which is then reacted with an ethoxylation reagent like ethanol (B145695) in the presence of an acid-binding agent. acs.org This sequential approach is often preferred because trace amounts of water generated during ethoxylation can impede the fluorination process. acs.org The use of overly strong nucleophiles, such as sodium ethoxide, can lead to the formation of di-substituted impurities. acs.org

The synthesis of ethoxy(pentafluoro)cyclotriphosphazene is itself a prime example of selective substitution, where only one of the six fluorine atoms on the precursor ring is replaced. This control is fundamental to defining the compound's properties. Further reactions on the ethoxy(pentafluoro)cyclotriphosphazene molecule are subject to regiochemical control dictated by the existing ethoxy substituent.

The ethoxy group is electron-donating, which influences the electronic environment of the phosphazene ring. This property tends to deactivate the phosphorus atom to which it is attached toward further nucleophilic attack. Consequently, in subsequent substitution reactions, incoming nucleophiles are directed preferentially to the other P-F sites on the ring, favoring a non-geminal substitution pattern. nih.govresearchgate.net This directing effect is a key principle in designing and synthesizing mixed-substituent cyclophosphazene derivatives with tailored functionalities. The precise control over the reaction, including the choice of nucleophile and reaction conditions, can allow for the selective replacement of additional fluorine atoms, leading to di- or tri-substituted products with specific isomeric structures. rsc.org

In the context of electrochemical applications, particularly in lithium-ion and lithium-sulfur batteries, ethoxy(pentafluoro)cyclotriphosphazene is widely investigated as a multifunctional electrolyte additive. researchgate.netethz.chrsc.org Its primary roles are to act as a flame retardant and a film-forming agent that enhances battery safety and performance. acs.orgrsc.org It demonstrates excellent compatibility with various electrode materials, including graphite, silicon-based anodes, and high-voltage cathodes. ethz.chrsc.org Often, it is used in conjunction with other additives, such as fluoroethylene carbonate (FEC), to achieve synergistic effects that lead to superior battery stability and longevity. uni-muenster.deresearchgate.netsemanticscholar.org

A critical function of ethoxy(pentafluoro)cyclotriphosphazene in batteries is its ability to participate in the formation of a stable and protective solid electrolyte interphase (SEI) on the anode surface. researchgate.netuni-muenster.de This compound is more susceptible to reduction at the anode than common carbonate-based electrolyte solvents. ethz.ch During the initial charging cycles, it undergoes reductive decomposition to form a dense, uniform, and thin protective layer. rsc.orguni-muenster.de

| SEI Characteristic | Description | Source |

| Formation Mechanism | Reductive decomposition on the anode surface during initial cycles. | ethz.ch |

| Key Components | Rich in inorganic species such as Lithium Fluoride (B91410) (LiF) and nitrogen-containing compounds. | rsc.orgnih.gov |

| Properties | Dense, uniform, and stable with good ionic conductivity and electronic insulation. | rsc.orguni-muenster.de |

| Function | Prevents ongoing electrolyte decomposition, suppresses dendrite growth, and improves battery safety and longevity. | researchgate.netnih.gov |

The decomposition of ethoxy(pentafluoro)cyclotriphosphazene at the electrode-electrolyte interface, which leads to the formation of SEI components, involves reactions with species generated during the electrochemical process. One proposed mechanism is the nucleophilic attack of lithium alkoxide species (LiOR) on the electron-deficient phosphorus atoms of the cyclotriphosphazene ring. researchgate.net

In this mechanism, the alkoxide anion (RO(\text{⁻})) acts as a nucleophile, adding to a phosphorus center of the ethoxy(pentafluoro)cyclotriphosphazene molecule. This nucleophilic addition can lead to the cleavage of a P-F or P-N bond, initiating the breakdown of the ring structure. The resulting fragments contribute to the chemical makeup of the SEI layer. This reaction pathway is a key part of the compound's function as a film-forming additive, transforming the soluble additive into stable, solid interfacial products. researchgate.net

Interactions with Electrolyte Components and Interphasial Product Formation

Polymerization Behavior of Ethoxy(pentafluoro)cyclotriphosphazene Analogues

While ethoxy(pentafluoro)cyclotriphosphazene is primarily used as a small-molecule additive, its structural analogues, particularly halogenated cyclotriphosphazenes, are important precursors for a class of inorganic polymers known as polyphosphazenes. The polymerization of these analogues typically follows one of two main pathways.

The most established method is the thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene. nih.gov This process involves heating the cyclic trimer to high temperatures (approx. 250°C) to yield high molecular weight poly(dichlorophosphazene) (B1141720), a reactive polymeric intermediate. The chlorine atoms on this polymer backbone can then be substituted by a wide variety of organic nucleophiles, such as alkoxides or amines, to produce a vast library of stable poly(organophosphazene)s with tailored properties.

A second approach involves the synthesis of polymers containing cyclotriphosphazene units as pendent side groups. researchgate.net In this method, a polymerizable functional group, such as a norbornene moiety, is first attached to the cyclotriphosphazene ring via nucleophilic substitution. The resulting monomer, which may contain other functional groups like oligoethyleneoxy chains, can then be polymerized using techniques like ring-opening metathesis polymerization (ROMP). researchgate.net This strategy allows for the creation of well-defined polymer architectures, such as comb polymers, which are explored for applications like solid polymer electrolytes. These materials aim to facilitate ion transport while maintaining mechanical stability, with the phosphazene side groups providing sites for further functionalization. researchgate.net

Thermal Ring-Opening Polymerization (TROP) of Cyclic Phosphazenes

The thermal ring-opening polymerization (TROP) of cyclic phosphazenes, particularly hexachlorocyclotriphosphazene, is a well-established method for the synthesis of poly(dichlorophosphazene), a key precursor to a wide array of poly(organophosphazenes). This process typically involves heating the cyclic trimer at elevated temperatures (around 250 °C) in a sealed, evacuated vessel to yield a high molecular weight linear polymer.

The generally accepted mechanism for the TROP of halogenated cyclotriphosphazenes initiates with the thermal ionization of a halogen atom from a phosphorus atom, creating a reactive cationic phosphazenium species. This cation then attacks a nitrogen atom of another cyclic monomer, leading to ring-opening and the propagation of the linear polymer chain. The presence of substituents on the cyclotriphosphazene ring significantly influences the propensity for and the conditions of TROP.

It has been observed that cyclotriphosphazenes fully substituted with organic groups, such as pyridinoxy substituents, can undergo thermal polymerization at temperatures lower than that required for hexachlorocyclotriphosphazene, even in the absence of ring strain. This suggests that the electronic effects of the substituents play a crucial role in the polymerization process. The interplay of the inductive effects of the fluorine atoms and the resonance effects of the ethoxy group in ethoxy(pentafluoro)cyclotriphosphazene would be a key determinant of its polymerizability.

Table 1: General Conditions for Thermal Ring-Opening Polymerization of Selected Cyclophosphazenes

| Monomer | Substituents | Polymerization Temperature (°C) | Catalyst | Resulting Polymer |

| Hexachlorocyclotriphosphazene | 6 Cl | ~250 | None (bulk) | Poly(dichlorophosphazene) |

| Hexakis(4-pyridinoxy)cyclotriphosphazene | 6 O-py | 150-200 | None | Poly[bis(4-pyridinoxy)phosphazene] |

| Hexakis(2-pyridinoxy)cyclotriphosphazene | 6 O-py | 200 | None | Poly[bis(2-pyridinoxy)phosphazene] |

This table presents general data for comparative purposes and the polymerization behavior of ethoxy(pentafluoro)cyclotriphosphazene would require specific experimental investigation.

Copolymerization Strategies with Organic Monomers

The incorporation of phosphazene units into organic polymer backbones offers a powerful strategy to create hybrid materials with a unique combination of properties, such as flame retardancy, thermal stability, and biocompatibility, derived from the inorganic phosphazene component, and the processability and mechanical properties of the organic polymer. Several strategies can be envisioned for the copolymerization of ethoxy(pentafluoro)cyclotriphosphazene with organic monomers.

Block Copolymers:

One approach to synthesizing block copolymers involves the use of a functionalized initiator or a living polymerization technique. For instance, a macroinitiator could be prepared from a polyphosphazene chain, which is then used to initiate the polymerization of an organic monomer. Conversely, a living organic polymer chain could be used to initiate the polymerization of the cyclotriphosphazene monomer.

Living cationic polymerization of N-silylphosphoranimines has emerged as a versatile method for the controlled synthesis of polyphosphazenes, enabling the formation of block copolymers with well-defined architectures. While this method is typically applied to monomers like Cl₃P=NSiMe₃, the principles could potentially be adapted for monomers derived from ethoxy(pentafluoro)cyclotriphosphazene. This would allow for the synthesis of block copolymers with organic polymers such as polystyrene, poly(ethylene oxide), or polymethacrylates.

Graft Copolymers:

Graft copolymers can be prepared by "grafting onto," "grafting from," or "grafting through" methods.

Grafting onto: This method involves the reaction of a pre-formed polymer with functional groups along its backbone with a reactive species. For a polyphosphazene backbone derived from ethoxy(pentafluoro)cyclotriphosphazene, the remaining P-F bonds could potentially serve as sites for nucleophilic attack by a functionalized organic polymer.

Grafting from: In this approach, initiating sites are created along the backbone of a polymer, from which the polymerization of a second monomer is initiated. For example, the ethoxy group on the phosphazene ring could be modified to incorporate a polymerizable group (e.g., a vinyl or acrylic moiety). This functionalized cyclotriphosphazene could then be copolymerized with a conventional organic monomer to create a backbone with pendant phosphazene rings, which could subsequently be polymerized via TROP to form a graft copolymer. Alternatively, the ethoxy group could be functionalized with an initiating group for techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization of organic monomers.

Grafting through: This strategy involves the copolymerization of a macromonomer with a conventional monomer. A macromonomer of ethoxy(pentafluoro)cyclotriphosphazene could be synthesized with a polymerizable functional group, which is then copolymerized with an organic monomer to yield a graft copolymer directly.

Table 2: Overview of Copolymerization Strategies for Phosphazenes

| Copolymer Architecture | Strategy | Description | Potential for Ethoxy(pentafluoro)cyclotriphosphazene |

| Block Copolymer | Living Polymerization | Sequential monomer addition using a living polymerization technique (e.g., living cationic polymerization). | Potentially adaptable for derivatives of the monomer. |

| Macroinitiator | A pre-formed polymer chain initiates the polymerization of the second monomer. | Feasible by functionalizing the ethoxy group or utilizing reactive end-groups. | |

| Graft Copolymer | Grafting onto | Attaching pre-formed polymer chains to a polymer backbone. | Possible via reaction at the P-F bonds of the polymerized phosphazene. |

| Grafting from | Initiating polymerization of a second monomer from a polymer backbone. | The ethoxy group can be modified to carry an initiating site for organic monomer polymerization. | |

| Grafting through | Copolymerization of a macromonomer with a conventional monomer. | A polymerizable group can be introduced via the ethoxy substituent for subsequent copolymerization. |

The successful implementation of these strategies would depend on the careful control of reaction conditions to manage the reactivity of the different functional groups present in the monomers and polymers. Mechanistic investigations would be crucial to understand the kinetics and thermodynamics of these copolymerization reactions, including the determination of reactivity ratios for copolymerizations involving functionalized ethoxy(pentafluoro)cyclotriphosphazene and various organic monomers.

Theoretical and Computational Chemistry Approaches to Ethoxy Pentafluoro Cyclotriphosphazene Systems

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Ethoxy(pentafluoro)cyclotriphosphazene, DFT calculations are employed to determine its most stable three-dimensional shape (conformation) and to understand the energetic factors governing its stability.

Calculated Molecular Properties of Ethoxy(pentafluoro)cyclotriphosphazene

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, including bond lengths and angles. | Determines the molecule's shape and steric interactions. |

| Total Energy | The calculated total electronic energy of the molecule in its optimized state. | A measure of the molecule's intrinsic stability. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electrochemical stability and reactivity; a wide energy gap suggests high stability. nih.gov |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in electrolyte solvents and interactions with ions. |

Computational Elucidation of Reaction Mechanisms and Interfacial Phenomena

One of the most significant applications of computational chemistry in the study of PFPN is in elucidating its role in the formation of the solid electrolyte interphase (SEI) on battery electrodes. The SEI is a crucial passivation layer that governs battery performance, longevity, and safety. nih.govresearchgate.net

Computational studies, particularly DFT, are used to model the decomposition pathways of PFPN on the electrode surface. researchgate.net These calculations can predict which chemical bonds are most likely to break during electrochemical reduction or oxidation. For instance, studies have proposed reaction mechanisms where PFPN decomposes to form stable, inorganic species like lithium fluoride (B91410) (LiF) and lithium nitride (Li3N), which contribute to a robust and protective SEI layer. nih.govnih.gov This computationally-derived understanding is supported by experimental surface analysis techniques like X-ray photoelectron spectroscopy (XPS). rsc.org

DFT calculations have been used to support proposed reaction mechanisms, such as the nucleophilic attack of lithium alkoxides on the PFPN molecule, which is a key step in its incorporation into the SEI. researchgate.net By modeling the transition states and intermediates of these reactions, researchers can determine the most energetically favorable pathways. This insight is critical for designing electrolytes where the additive functions effectively to stabilize the electrode interface. ethz.chacs.org

Computationally Identified Products in PFPN-Mediated SEI Formation

| Component | Chemical Formula | Function in SEI | Supporting Evidence |

|---|---|---|---|

| Lithium Fluoride | LiF | Enhances ionic conductivity and mechanical stability. | DFT calculations and XPS analysis. nih.govrsc.org |

| Lithium Nitride | Li₃N | Contributes to a dense, stable SEI layer. | DFT calculations. nih.gov |

| Phosphorus/Nitrogen Species | P-N containing compounds | Forms a protective, uniform film on the electrode. | Computational modeling and surface analysis. nih.govrsc.org |

| Organophosphates | R-O-P(O)(OR')₂ | Polymeric species that add flexibility to the SEI. | Proposed reaction mechanisms supported by DFT. researchgate.net |

Advanced Applications of Ethoxy Pentafluoro Cyclotriphosphazene in Functional Materials

High-Performance Materials for Energy Storage Systems

The demand for safer and more efficient energy storage solutions has driven extensive research into novel electrolyte formulations for lithium-ion and lithium-sulfur batteries. Ethoxy(pentafluoro)cyclotriphosphazene has emerged as a key multifunctional additive in this field.

Ethoxy(pentafluoro)cyclotriphosphazene is utilized as a functional electrolyte additive to enhance the safety and performance of both lithium-ion (Li-ion) and lithium-sulfur (Li-S) batteries. researchgate.net In Li-ion batteries, it is added to conventional carbonate-based electrolytes. ethz.ch For Li-S batteries, which typically use highly volatile and flammable ether-based electrolytes, the incorporation of this additive is particularly crucial for improving safety. researchgate.netrsc.org

The compound's effectiveness stems from its high phosphorus and fluorine content, which imparts excellent flame retardancy. mdpi.com Even in small concentrations, it can significantly suppress the flammability of the electrolyte, making the battery less susceptible to thermal runaway. tandfonline.com For instance, adding 5% by volume of ethoxy(pentafluoro)cyclotriphosphazene to a conventional electrolyte can render it non-flammable.

Beyond its flame-retardant properties, this additive also plays a crucial role in the electrochemical performance of the battery. It is involved in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surfaces. researchgate.net

The introduction of ethoxy(pentafluoro)cyclotriphosphazene into battery electrolytes leads to notable improvements in performance and stability. A key mechanism is its contribution to the formation of a thin, uniform, and robust solid-electrolyte interphase (SEI) on the anode. researchgate.net This protective layer is critical for preventing the degradation of the electrolyte and minimizing the growth of lithium dendrites, which can cause short circuits and battery failure.

In lithium-sulfur batteries, this additive helps to form a stable SEI on the lithium metal anode, enhancing its stability. google.com The presence of fluorine in the molecule contributes to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is known for its excellent stability and ability to protect the anode. google.com

Research has demonstrated that batteries containing this additive exhibit improved cycling stability and capacity retention. For example, in SiOx-Graphite/NMC811 pouch cells, the addition of ethoxy(pentafluoro)cyclotriphosphazene to the electrolyte resulted in a capacity retention of 87% after 200 cycles at a 1C rate. ethz.ch Furthermore, it can reduce the charge transfer resistance of the cells, leading to decreased electrode polarization and enhanced electrochemical performance, especially at low temperatures.

The multifunctional nature of ethoxy(pentafluoro)cyclotriphosphazene as a flame retardant and a performance-enhancing additive makes it a valuable component in the development of next-generation, high-energy, and safe lithium batteries. yacooscience.com

Table 1: Impact of Ethoxy(pentafluoro)cyclotriphosphazene on Battery Performance

| Battery Type | Additive Concentration | Key Improvement | Reference |

| SiOx-Graphite/NMC811 | 5 wt% | 87% capacity retention after 200 cycles | ethz.ch |

| Li-S Batteries | 10 wt% | Stable cycling performance and high coulombic efficiency | researchgate.net |

| LiCoO2/Graphite | 5 vol% | Non-flammable electrolyte, 99.14% capacity retention after 30 cycles | |

| LiNi0.5Mn1.5O4/Li | 5 wt% | Improved high-voltage cycling performance | yacooscience.com |

Flame Retardant Materials

The inherent flame retardancy of ethoxy(pentafluoro)cyclotriphosphazene, owing to the synergistic effects of phosphorus, nitrogen, and fluorine, makes it a highly effective flame retardant. tandfonline.com Its mechanisms of action are complex, involving processes in both the condensed phase (the solid material) and the gas phase (the flame).

In the condensed phase , during the thermal decomposition of a material, ethoxy(pentafluoro)cyclotriphosphazene can promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds into the gas phase. The phosphorus and nitrogen components of the molecule are particularly effective in promoting charring.

In the gas phase , the compound decomposes to release radical-scavenging species. These species, including phosphorus- and halogen-containing radicals, interrupt the chain reactions of combustion in the flame. google.com Specifically, they can trap highly reactive H• and OH• radicals, which are essential for flame propagation, thereby quenching the flame. This dual-action mechanism, operating in both the condensed and gas phases, makes ethoxy(pentafluoro)cyclotriphosphazene a highly efficient flame retardant.

The cyclotriphosphazene (B1200923) ring structure is thermally stable and, upon decomposition, can contribute to the formation of a cross-linked, thermally stable char. This process is often enhanced by the presence of phosphorus, which can act as a catalyst for dehydration and cross-linking reactions in the polymer matrix. The resulting char layer is more robust and provides better protection to the underlying material.

While much of the specific research on ethoxy(pentafluoro)cyclotriphosphazene's char formation is in the context of battery electrolytes, the general principles of phosphazene-based flame retardants suggest a significant contribution to charring in other polymeric materials as well. For instance, in epoxy resins, cyclotriphosphazene derivatives have been shown to promote the formation of an intumescent char layer, which swells upon heating to create a thick, insulating barrier.

Table 2: Flame Retardant Mechanisms of Ethoxy(pentafluoro)cyclotriphosphazene

| Phase | Mechanism | Description |

| Condensed Phase | Char Formation | Promotes the formation of a stable, insulating char layer on the material surface, limiting fuel release. |

| Gas Phase | Radical Scavenging | Releases species that interrupt the combustion chain reactions in the flame by trapping reactive radicals. |

Advanced Lubricants in High-Performance Systems

While the primary applications of ethoxy(pentafluoro)cyclotriphosphazene are in energy storage and flame retardants, the unique properties of cyclophosphazene derivatives have led to their investigation in other high-performance areas, including lubricants.

Research into the direct application of ethoxy(pentafluoro)cyclotriphosphazene as a primary lubricant or a significant lubricant additive in high-performance systems is limited in publicly available literature. However, the broader class of cyclophosphazene derivatives has been explored for such applications. Studies have investigated the tribological properties of bridged cyclotriphosphazenes in steel-on-steel systems. mdpi.com

Furthermore, phosphazene additives have been studied in conjunction with perfluoropolyether (PFPE) lubricants, particularly for applications like magnetic thin-film media. tandfonline.com In these systems, the phosphazene additive can strongly anchor to the surface, improving lubricant retention. tandfonline.com One study focused on a novel PFPE lubricant terminated with a cyclotriphosphazene group, indicating the potential for combining the properties of these two classes of compounds.

While these studies point to the potential of the broader cyclophosphazene family in lubrication, specific data on the performance of ethoxy(pentafluoro)cyclotriphosphazene as an advanced lubricant is not extensively documented.

Dielectric Materials and Their Electrical Properties

Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) plays a significant role as a functional additive in dielectric materials, particularly in the electrolytes for advanced energy storage systems like lithium-ion and sodium-ion batteries. Its primary function is to enhance the safety and electrochemical performance by modifying the electrical properties of the electrolyte and the crucial electrode-electrolyte interfaces.

The impact of PFPN on the electrical performance of battery cells is quantifiable. For instance, its addition has been shown to significantly improve the cycling stability and capacity retention of sodium-ion and lithium-ion pouch cells.

| Performance Metric | System | Improvement with PFPN Additive |

| Capacity Retention | Sodium-Ion Pouch Cell | 85% after 450 cycles at 0.2 C and 0°C |

| Capacity Retention | Sodium-Ion Pouch Cell | 84% after 600 cycles at 0.5 C and 30°C |

| Capacity Retention | NCM622/Graphite Pouch Cell | 60.7% after 150 cycles (vs. 36.1% without) |

| Potential Window | Ether-based Electrolyte | Stable for approximately 5 V |

This table presents illustrative data from research studies to show the functional impact of Ethoxy(pentafluoro)cyclotriphosphazene on the electrical properties and performance of energy storage systems.

Coatings and Hybrid Composites

The utility of Ethoxy(pentafluoro)cyclotriphosphazene extends to the formulation of advanced coatings and the creation of organic-inorganic hybrid composites, primarily through its exceptional surface modification capabilities.

The most prominent example of PFPN's surface modification capability is its role in forming protective coatings on battery electrodes. During the initial charging and discharging cycles of a battery, PFPN present in the electrolyte decomposes in a controlled manner on the anode and cathode surfaces. This process forms a stable, thin-film coating known as the solid electrolyte interphase (SEI).

This in-situ generated coating is enriched with phosphorus and nitrogen, creating a dense and uniform protective layer. This layer acts as a physical barrier that prevents direct contact between the highly reactive electrode material and the bulk electrolyte, mitigating undesirable side reactions. For silicon-based anodes, which undergo significant volume changes, the PFPN-modified SEI helps to maintain structural integrity and stabilize performance. Similarly, on cathode materials, it can protect the structure from disruption at high voltages. The fluorine content of PFPN is instrumental in forming a robust and stable SEI film.

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. The sol-gel process is a versatile chemical method for synthesizing these hybrids at low temperatures. It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid three-dimensional network). nih.govmdpi.comnih.govias.ac.inmdpi.com

While direct and extensive research detailing the use of Ethoxy(pentafluoro)cyclotriphosphazene specifically within sol-gel processes is not widely published, its molecular structure makes it a candidate for creating novel hybrid materials. As a molecule with an inorganic (P-N) backbone and organic (ethoxy) side groups, PFPN is itself an organic-inorganic hybrid. It could potentially be incorporated into a sol-gel matrix in two ways:

As a dopant (Class I Hybrid): PFPN could be physically trapped within the pores of a developing inorganic network (e.g., silica), where weak forces like hydrogen bonds would hold the components together. nih.gov

As a reactive precursor (Class II Hybrid): The ethoxy group on the PFPN molecule could potentially participate in hydrolysis and condensation reactions with other precursors, forming strong covalent bonds with the inorganic matrix.

The incorporation of the phosphazene ring and fluorine atoms could impart enhanced thermal stability, flame retardancy, and hydrophobicity to the final hybrid material.

Specialized Elastomers

Ethoxy(pentafluoro)cyclotriphosphazene is a valuable building block for creating specialized polyphosphazene elastomers. The broader class of polyphosphazenes is known for its inorganic backbone of alternating phosphorus and nitrogen atoms, which provides exceptional torsional freedom and results in polymers with very low glass transition temperatures (Tg), often below -60°C. wikipedia.orgresearchgate.net

The properties of polyphosphazene elastomers are highly tunable by varying the organic side groups attached to the phosphorus atoms. nih.gov PFPN can be used as a comonomer in the polymerization process to create linear high polymers. The resulting poly[bis(organo)phosphazene] would feature a mix of ethoxy, fluoro, and other desired side groups. The specific contributions of the groups derived from PFPN are:

Pentafluoro Groups: These impart high chemical resistance, thermal stability, hydrophobicity, and oil resistance to the elastomer. wikipedia.org

Ethoxy Group: As a small and flexible side group, it helps maintain the low glass transition temperature and elastomeric properties of the polymer backbone. nih.gov

By carefully controlling the ratio of ethoxy, fluoro, and other side groups, a wide range of elastomers can be designed. These materials are sought after for applications requiring high performance in extreme environments, such as seals, O-rings, and vibration dampeners in the aerospace and automotive industries. wikipedia.orgresearchgate.net The bulky nature of the cyclotriphosphazene ring, when attached as a side group itself, can also induce elastomeric behavior by creating quasi-physical cross-links between polymer chains. researchgate.net

Functional Materials for Sensors and Optoelectronics

The development of functional materials for sensors and optoelectronics often relies on creating materials with tailored optical, electrical, and surface properties. While Ethoxy(pentafluoro)cyclotriphosphazene is not a primary active component in these devices, it serves as a precursor for polymers and hybrid materials that possess relevant characteristics.

Polyphosphazenes, due to their inorganic backbone, are transparent through the visible and near-ultraviolet regions of the spectrum, a useful property for optical applications. acs.org Organic-inorganic hybrid materials, which can be synthesized via processes like the sol-gel method, have shown promise as support films in optical sensors due to their tunable optical and electrical properties. The incorporation of PFPN into such hybrid materials could enhance their thermal stability and environmental resistance, which is critical for sensor durability.

Furthermore, linear polyphosphazenes with specific side chains, such as oligo-ethyleneoxy groups, can function as polymer electrolytes. wikipedia.org These materials are used in devices like dye-sensitized solar cells. The fundamental chemistry of modifying the phosphazene backbone, for which PFPN is a starting material, allows for the creation of polymers with specific ion-conducting properties relevant to electrochemical sensors and other optoelectronic devices.

Applications in Biomaterials Science (Material Platform Perspective)

In biomaterials science, the polyphosphazene structure serves as a versatile material platform, and Ethoxy(pentafluoro)cyclotriphosphazene is a key starting material for creating biocompatible polymers. nih.gov The inorganic phosphazene backbone combined with tunable organic side groups allows for the design of materials with specific biological and mechanical properties.

Fluorinated polyphosphazenes, such as poly[bis(trifluoroethoxy)phosphazene], have demonstrated superb biocompatibility, hemocompatibility (resistance to blood coagulation), and resistance to microbial infection. acs.orgacs.orgnih.govnih.gov These properties make them excellent candidates for coatings on blood-contacting medical devices like catheters and stents to reduce the risk of thrombosis. nih.gov PFPN can serve as a monomer for synthesizing a new generation of fluorinated polyphosphazenes. The presence of both fluoro and ethoxy groups allows for fine-tuning of surface properties like hydrophobicity, which is crucial for controlling protein adsorption and cellular interaction. acs.orgacs.org

The polyphosphazene platform offers significant advantages:

Tunability: A vast range of side groups can be attached to the polymer backbone, allowing for precise control over properties like biodegradability, drug elution, and mechanical strength. nih.govmdpi.com

Biocompatibility: Many polyphosphazene derivatives, particularly fluorinated versions, show low levels of inflammatory response and are well-tolerated in vivo. nih.govmdpi.com

Bioerodibility: By incorporating specific side groups that are sensitive to hydrolysis, polyphosphazenes can be designed to degrade into non-toxic, small molecules like phosphate (B84403) and ammonia, making them suitable for tissue engineering scaffolds and drug delivery systems. acs.org

From this perspective, Ethoxy(pentafluoro)cyclotriphosphazene is not just a single compound but a gateway to a broad class of advanced biomaterials, providing a stable and highly modifiable platform for medical innovation.

Scaffolds and Substrates for Tissue Engineering

The field of tissue engineering aims to repair or replace damaged tissues by utilizing porous, three-dimensional scaffolds that support cell growth and guide the formation of new tissue. nih.gov Biodegradable polymers are ideal for this purpose, and polyphosphazenes have emerged as a promising class of materials due to their unique properties. rsc.orgresearchgate.net

The key advantage of polyphosphazenes is their tunable biodegradability. nih.gov By selecting appropriate side groups, the rate of hydrolytic degradation can be controlled to match the rate of tissue regeneration. mdpi.com Unlike commonly used polyesters such as poly(lactic-co-glycolic acid) (PLGA) which release acidic byproducts that can cause inflammatory responses, polyphosphazenes degrade into neutral, non-toxic products like ammonia, phosphates, and the corresponding alcohols and amino acids. mdpi.com This buffering capability helps maintain a stable physiological pH, which is crucial for cell viability and tissue development. nih.gov

Polymers synthesized from precursors containing fluoroalkoxy groups, such as ethoxy(pentafluoro)cyclotriphosphazene, can result in materials with enhanced hydrophobicity and stability. The mechanical properties of polyphosphazene scaffolds can also be tailored, ranging from rigid materials for bone tissue engineering to flexible, elastomeric matrices for soft tissues. nih.govnih.gov For instance, polyphosphazenes with bulky amino acid ester side groups have been shown to possess improved elastomeric properties suitable for soft tissue applications. nih.gov Furthermore, composite scaffolds combining polyphosphazenes with bioactive ceramics like nano-hydroxyapatite have been developed to mimic the structure of natural bone, showing good osteoblast adhesion and proliferation. nih.gov

Table 1: Properties of Polyphosphazene-Based Scaffolds for Tissue Engineering

| Property | Description | Advantage in Tissue Engineering | Reference |

|---|---|---|---|

| Tunable Degradation | Hydrolysis rate is controlled by the nature of the side groups (e.g., amino acid esters, glycinato groups). | Allows synchronization of scaffold disappearance with new tissue formation. | nih.gov |

| Biocompatible Byproducts | Degrades into ammonia, phosphates, and alcohols/amino acids. | Avoids local pH drop and inflammation associated with acidic byproducts of polyesters. | mdpi.com |

| Mechanical Versatility | Properties can be adjusted from rigid (compressive moduli of 46–81 MPa for bone composites) to elastomeric. | Scaffolds can be designed to match the mechanical requirements of the target tissue (bone, soft tissue, etc.). | nih.govnih.gov |

| Functionalizability | The polymer backbone can be functionalized with bioactive molecules. | Enhances cellular interaction and promotes specific tissue growth. | nih.gov |

Materials for Drug Delivery Systems

The versatility of polyphosphazene chemistry makes it exceptionally well-suited for the development of advanced drug delivery systems. rsc.orgnih.govrsc.org The ability to substitute the chlorine atoms on the poly(dichlorophosphazene) (B1141720) precursor with a vast array of nucleophiles allows for the creation of polymers with tailored properties for carrying and releasing therapeutic agents. rsc.orgumich.edu Ethoxy(pentafluoro)cyclotriphosphazene can be used in the synthesis of such polymers, where the side groups determine characteristics like hydrophilicity, degradation rate, and drug interaction. researchgate.net

Polyphosphazene-based drug delivery vehicles can take various forms, including:

Nanoparticles and Micelles: Amphiphilic polyphosphazenes, which have both hydrophilic (e.g., polyethylene (B3416737) glycol) and hydrophobic side chains, can self-assemble in aqueous solutions to form micelles. nih.gov The hydrophobic core of these micelles serves as a reservoir for poorly water-soluble drugs, enhancing their bioavailability and protecting them from premature degradation. nih.gov

Polymer-Drug Conjugates: Drugs can be covalently bonded to the polyphosphazene backbone, often via a linker that is designed to cleave under specific physiological conditions (e.g., changes in pH or enzyme presence). nih.govnih.gov This approach allows for targeted delivery and controlled release, reducing systemic toxicity. mdpi.com

Injectable Hydrogels: Some polyphosphazenes exhibit thermoresponsive behavior, existing as a solution at room temperature and gelling at body temperature. This property allows for the creation of injectable systems that can form a drug-loaded depot in situ for sustained local release of therapeutics. rsc.org

The degradation of the polyphosphazene backbone itself provides another mechanism for drug release. nih.gov As the polymer hydrolyzes, the encapsulated or conjugated drug is gradually freed. The rate of this release can be finely tuned by adjusting the chemistry of the side groups, making polyphosphazenes a highly controllable platform for sustained-release applications. nih.govnih.gov

Table 2: Examples of Polyphosphazene-Based Drug Delivery Strategies

| Delivery System | Mechanism | Side Groups / Functionalization | Application | Reference |

|---|---|---|---|---|

| Polymeric Micelles | Self-assembly of amphiphilic polymers to encapsulate hydrophobic drugs. | Hydrophilic (e.g., PEG) and hydrophobic (e.g., ethyl tryptophan) side groups. | Delivery of anticancer drugs like Doxorubicin (DOX). | nih.gov |

| Polymer-Drug Conjugates | Covalent attachment of drugs to the polymer backbone for controlled release. | Side groups with functional ends for drug attachment. | Targeted cancer therapy. | nih.govmdpi.com |

| Injectable Hydrogels | In situ gel formation at body temperature for localized, sustained release. | Thermoresponsive side groups (e.g., lactic acid ester and methoxyethoxy ethoxy). | Localized drug delivery. | nih.govrsc.org |

| Biodegradable Microspheres | Drug encapsulation within a polymer matrix that degrades over time. | Hydrolysis-sensitive groups like amino acid esters. | Sustained release of anticancer drugs. | nih.gov |

Antimicrobial Properties of Phosphazene-based Materials

Biomaterial-associated microbial infection is a severe complication related to medical devices. nih.gov There is a growing need for materials with inherent antimicrobial properties to reduce the risk of infections without relying on traditional antibiotics, which can lead to resistance. Fluorinated polymers are known for their unique surface properties, and fluorinated polyphosphazenes, which can be synthesized from precursors like ethoxy(pentafluoro)cyclotriphosphazene, have shown significant promise in this area. nih.govresearchgate.net